molecular formula C17H25N3O3 B2910045 4,5-Dimethyl-6-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2320147-32-6

4,5-Dimethyl-6-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2910045
CAS No.: 2320147-32-6
M. Wt: 319.405
InChI Key: OXNRIWIYHMDPBT-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a chemical compound with the CAS Registry Number 2320147-32-6 . It has a molecular formula of C17H25N3O3 and a molecular weight of 319.40 g/mol . This reagent is offered for research and development purposes. It is supplied in various quantities for laboratory use, with availability typically within several weeks . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-12-13(2)18-11-19-16(12)23-10-14-5-7-20(8-6-14)17(21)15-4-3-9-22-15/h11,14-15H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNRIWIYHMDPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Compounds for Comparison:

Compound 8m: (R)-2,4-Diamino-5-[3,5-dimethyl-4-(N-methoxyaminosulfonyl)phenyl]-6-[4-(2,2-dimethyl-1,3-dioxolane)-methoxy]pyrimidine .

Compound 8n: (R)-2,4-Diamino-5-[4-(morpholine-4-carbonyl)phenyl]-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine .

DMPI : 3-{1-[(2,3-Dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole .

Comparative Table:

Property Target Compound Compound 8m/8n/8o/8p DMPI
Core Structure 4,5-Dimethylpyrimidine 2,4-Diaminopyrimidine Indole
Position 6 Substituent [1-(Oxolane-2-carbonyl)piperidin-4-yl]methoxy [4-(2,2-Dimethyl-1,3-dioxolane)methoxy] Piperidin-4-yl (aromatic benzyl substitution)
Key Functional Groups Oxolane-2-carbonyl, methyl groups Dioxolane ketal, sulfonamide/morpholine carbonyl Aromatic benzyl, indole core
Molecular Weight (g/mol) ~400–420 (estimated) 454–521 (reported) ~450–500 (estimated)
Lipophilicity (LogP) Moderate (methyl groups vs. polar carbonyl) Variable (dioxolane increases solubility) High (aromatic substituents)
Biological Relevance Underexplored; potential enzyme modulation Antimicrobial synergists (implied by synthesis) MRSA synergist with carbapenems

Physicochemical and Pharmacokinetic Differences

  • Substituent Stability: The oxolane-2-carbonyl group in the target compound introduces an ester-like linkage, which may enhance metabolic lability compared to the dioxolane ketal in Compounds 8m–8p.
  • Solubility: The 2,4-diamino groups in Compounds 8m–8p improve water solubility, whereas the 4,5-dimethyl groups in the target compound increase lipophilicity, likely affecting membrane permeability .
  • Biological Target Specificity : DMPI and related indole derivatives (e.g., CDFII) exhibit synergy with carbapenems against MRSA, attributed to their piperidine-aromatic interactions with bacterial targets . The target compound’s pyrimidine core and oxolane carbonyl may instead target eukaryotic enzymes (e.g., kinases) due to structural mimicry of ATP substituents.

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